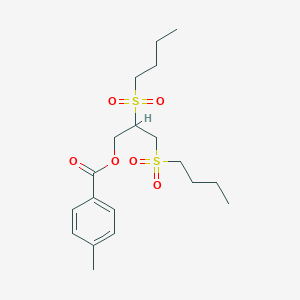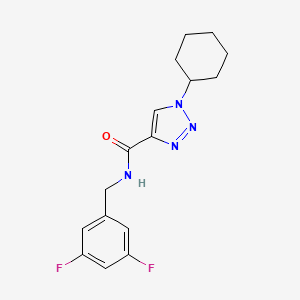![molecular formula C19H23FN2 B4894226 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine, also known as FPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPI is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been studied for its potential use in the treatment of various diseases, including depression, anxiety, and schizophrenia.
作用机制
The mechanism of action of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine involves its binding to serotonin and dopamine receptors. 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine acts as a partial agonist at both receptors, which means that it can activate the receptors to a certain extent but not fully. This leads to the modulation of the neurotransmitter signaling pathways, which can result in changes in mood and behavior.
Biochemical and Physiological Effects:
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have several biochemical and physiological effects. Studies have shown that 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine can increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and behavior. Additionally, 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have anxiolytic and antipsychotic effects, which can be beneficial for the treatment of anxiety and schizophrenia.
实验室实验的优点和局限性
One of the advantages of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine is its high affinity for serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine. One of the future directions is the development of more efficient synthesis methods for 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine, which can improve its yield and purity. Additionally, further studies are needed to investigate the potential applications of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of more potent and selective 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine analogs can lead to the development of more effective drugs for the treatment of various diseases.
合成方法
The synthesis of 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine involves the reaction of 1-(2-bromoethyl)-2-fluorobenzene with phenylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura reaction. This reaction is widely used for the synthesis of aryl-aryl bonds and is known for its high efficiency and selectivity.
科学研究应用
1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In the field of neuroscience, 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. Studies have shown that 1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine has an affinity for serotonin and dopamine receptors, which are known to play a crucial role in the regulation of mood and behavior.
属性
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-16(15-17-7-5-6-10-19(17)20)21-11-13-22(14-12-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNJCULOIZPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Fluorophenyl)propan-2-yl]-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)
![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
methanol](/img/structure/B4894180.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894218.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)